

A Comparative Study of Swietenine from Diverse Geographical Sources

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Compound of Interest

Compound Name: Swietenine

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This guide offers a comparative analysis of **Swietenine**, a prominent tetranortriterpenoid isolated from the seeds of *Swietenia macrophylla*. While direct comparative studies on **Swietenine** from varied geographical origins are limited, this document compiles available data on its yield, biological activities, and underlying mechanisms of action. This information is crucial for researchers in natural product chemistry, pharmacology, and drug discovery to understand the potential variations and applications of this bioactive compound.

Data Presentation: Quantitative Analysis of Swietenine

The following table summarizes the quantitative data on the yield of extracts from *Swietenia macrophylla* seeds and the biological activity of **Swietenine**. It is important to note that variations in extraction methods, experimental conditions, and the specific batches of plant material can influence these values. The lack of standardized reporting across studies makes direct comparison challenging.

Geographical Source	Extraction Method	Yield of Crude Extract (%)	Biological Activity	Cell Line/Model	IC50 Value	Reference
Malaysia	Methanol Extraction	20.2	Anticancer	CT26 (Colon Cancer)	0.48 ± 0.06 mg/mL (crude extract)	[1]
Malaysia	Chloroform Extraction	3.6	Anticancer	CT26 (Colon Cancer)	0.43 ± 0.01 mg/mL (crude extract)	[1]
Malaysia	Ultrasound-Assisted Extraction (Ethanol)	27.68 ± 0.3	Not Specified for Swietenine	-	-	[2]
Indonesia	Maceration (96% Ethanol)	Not Specified	Not Specified for Swietenine	-	-	[3]
Formosan (Taiwan)	Methanol Extraction followed by chromatographic purification	Not Specified	Anti-inflammatory (NO Inhibition)	LPS-stimulated RAW 264.7 macrophages	36.32 ± 2.84 µM	[4]

Disclaimer: The data presented is compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental protocols and the use of crude extracts versus purified **Swietenine** in some assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the extraction and biological evaluation of **Swietenine**.

Extraction and Purification of Swietenine

This protocol describes a general method for the isolation of **Swietenine** from *Swietenia macrophylla* seeds.

a. Plant Material Preparation:

- Collect mature seeds of *Swietenia macrophylla*.
- Air-dry the seeds in the shade for 1-2 weeks.
- Grind the dried seeds into a coarse powder using a mechanical grinder.

b. Extraction:

- Macerate the powdered seeds (e.g., 1 kg) with a suitable solvent such as methanol or ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

c. Fractionation and Purification:

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Subject the most active fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.
- Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

- Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid).
- Pool the fractions containing the compound of interest and subject them to further purification by preparative TLC or recrystallization to obtain pure **Swietenine**.
- Characterize the purified **Swietenine** using spectroscopic techniques such as NMR (^1H and ^{13}C), Mass Spectrometry, and IR.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[5][6]

a. Cell Culture:

- Culture a suitable cancer cell line (e.g., HCT116, MCF-7) in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO_2 .

b. Assay Procedure:

- Seed the cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- Prepare a stock solution of **Swietenine** in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium.
- After 24 hours, replace the medium with fresh medium containing different concentrations of **Swietenine**. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
- Incubate the plate for 48-72 hours.
- After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of **Swietenine** that inhibits 50% of cell growth).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay measures the amount of nitrite, a stable metabolite of nitric oxide (NO), produced by macrophages upon stimulation with lipopolysaccharide (LPS).^[7]

a. Cell Culture:

- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

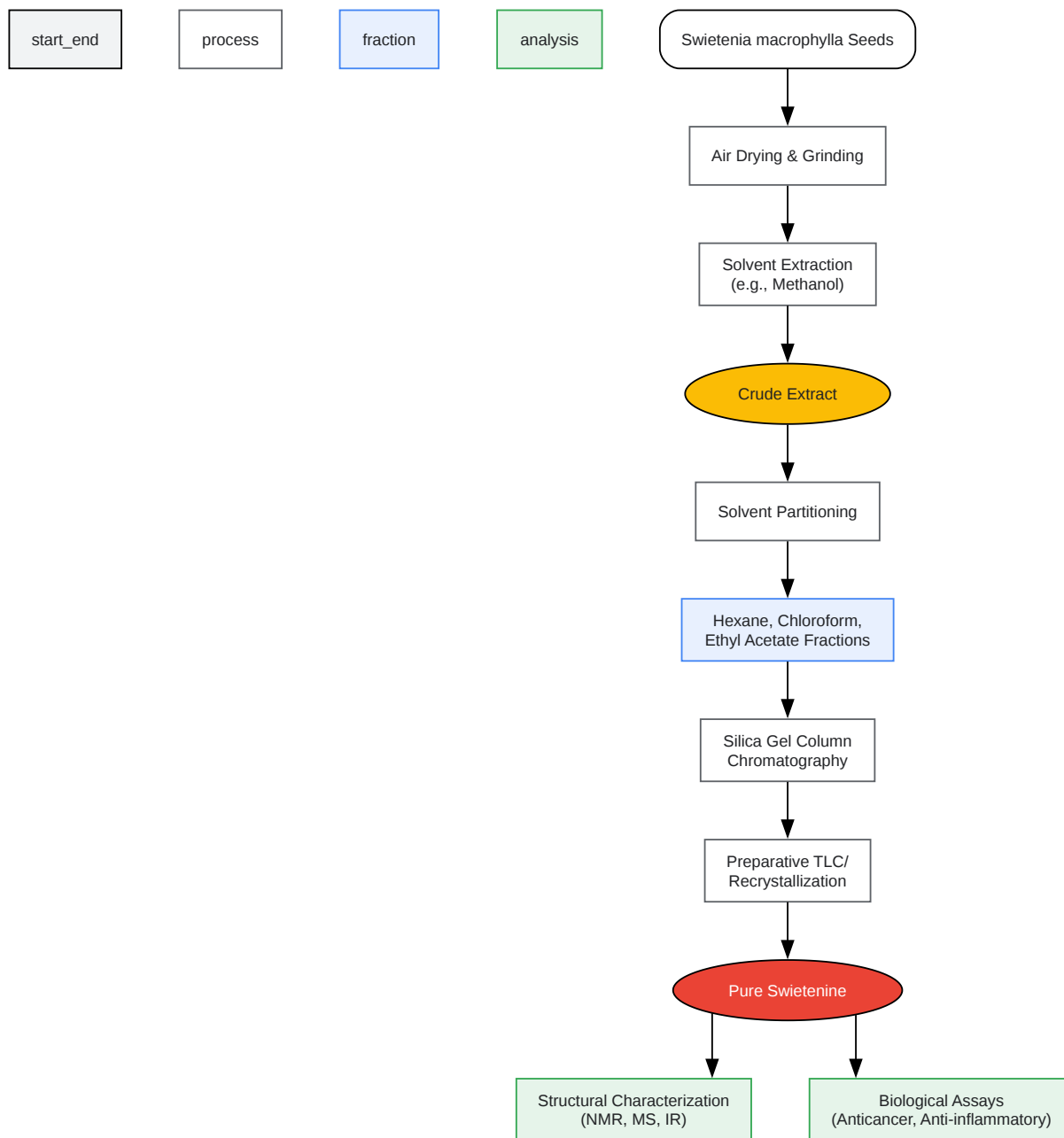
b. Assay Procedure:

- Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Swietenine** for 1-2 hours.
- Stimulate the cells with LPS (1 μ g/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor).
- After incubation, collect 100 μ L of the cell culture supernatant from each well.
- Add 100 μ L of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.

- Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.
- Calculate the percentage of NO inhibition and determine the IC50 value.

Mandatory Visualization

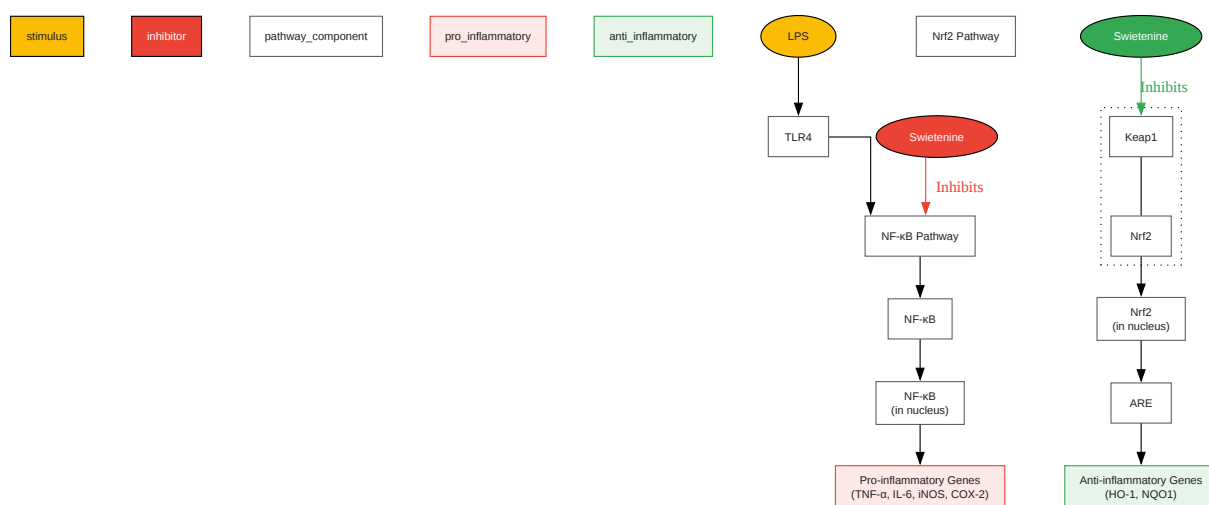
Experimental Workflow for Swietenine Isolation and Characterization



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Caption: Workflow for the isolation and characterization of **Swietenine**.

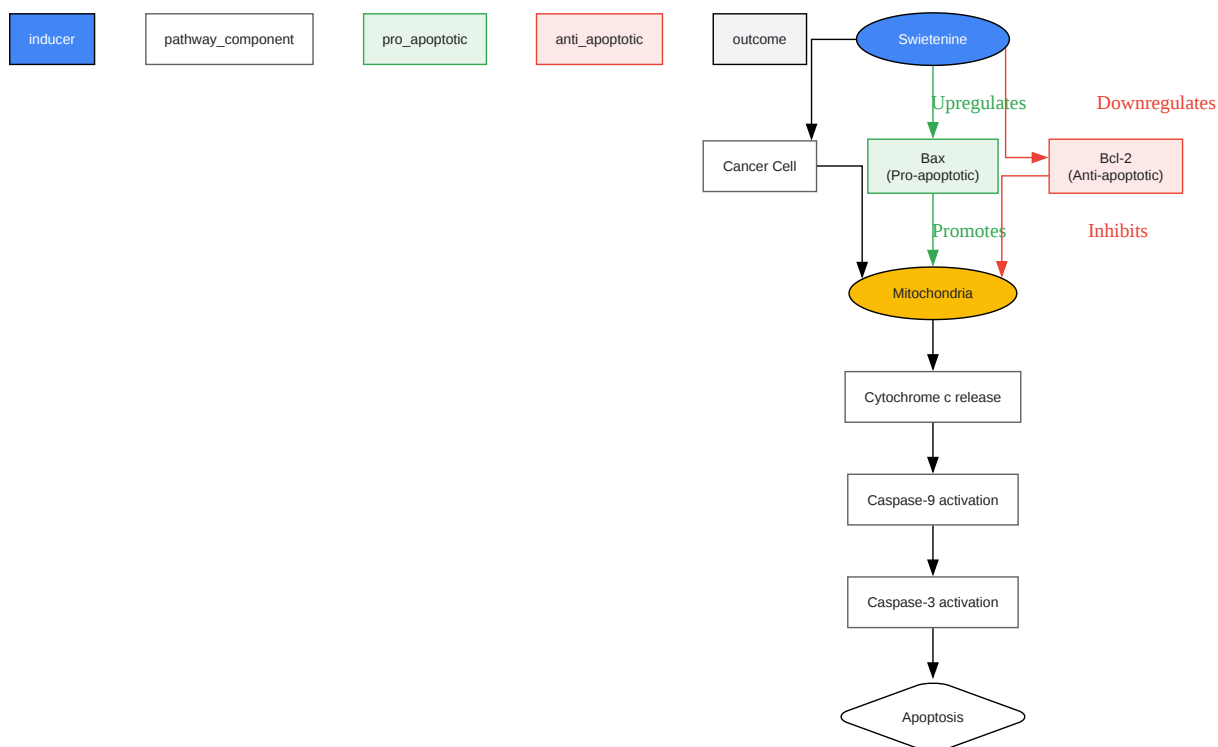
Anti-inflammatory Signaling Pathway of Swietenine



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Caption: Anti-inflammatory signaling pathways modulated by **Swietenine**.

Anticancer Signaling Pathway of Swietenine



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Caption: Proposed anticancer mechanism of **Swietenine** via apoptosis induction.

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